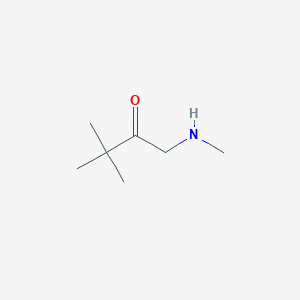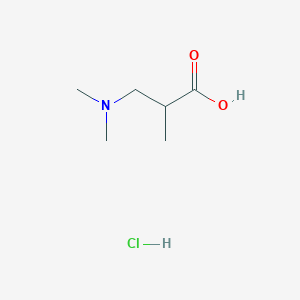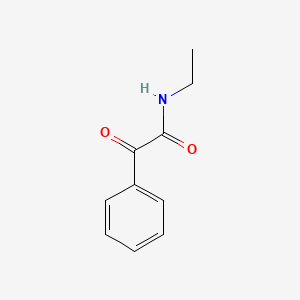
1-Bromo-4-tert-butylcyclohexane
Descripción general
Descripción
1-Bromo-4-tert-butylcyclohexane is an organic compound that belongs to the class of alkyl halides. It consists of a cyclohexane ring substituted with a bromine atom at the first position and a tert-butyl group at the fourth position. This compound is of interest due to its unique structural properties and its reactivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-tert-butylcyclohexane can be synthesized through the bromination of 4-tert-butylcyclohexanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-tert-butylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide (NaOEt) in ethanol, which can replace the bromine atom with an ethoxy group.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in tert-butanol are used to promote the elimination of hydrogen bromide, forming alkenes.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution: The major product is typically the substituted cyclohexane derivative, such as 4-tert-butylcyclohexanol.
Elimination: The major product is 4-tert-butylcyclohexene, formed by the elimination of hydrogen bromide.
Aplicaciones Científicas De Investigación
1-Bromo-4-tert-butylcyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-tert-butylcyclohexane in chemical reactions involves the formation of a transition state where the bromine atom is either substituted or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, a base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the elimination of hydrogen bromide.
Comparación Con Compuestos Similares
1-Bromo-4-tert-butylcyclohexane can be compared with other similar compounds such as:
1-Bromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a tert-butyl group.
1-Chloro-4-tert-butylcyclohexane: Similar but with a chlorine atom instead of a bromine atom.
4-tert-Butylcyclohexanol: The alcohol derivative of the compound.
The uniqueness of this compound lies in the steric effects of the tert-butyl group, which influences its reactivity and the stability of its conformations.
Propiedades
IUPAC Name |
1-bromo-4-tert-butylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLKCZOZKNQXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3151228.png)





